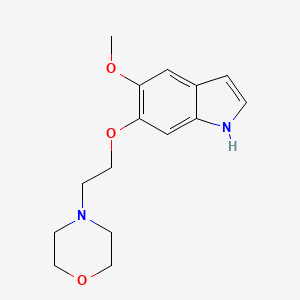
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to an indole moiety through an ether linkage
Preparation Methods
The synthesis of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and morpholine.
Ether Formation: The 5-methoxyindole undergoes an etherification reaction with an appropriate ethylating agent to form the intermediate 2-(5-methoxy-1H-indol-6-yloxy)ethanol.
Morpholine Attachment: The intermediate is then reacted with morpholine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Scientific Research Applications
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can be compared with similar compounds such as:
5-Methoxy-N,N-diisopropyltryptamine: Both compounds contain the 5-methoxyindole structure, but differ in their side chains and overall structure.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features a 5-methoxyindole moiety but has a different functional group attached.
Melatonin: A naturally occurring compound with a similar indole structure, but with distinct biological functions.
The uniqueness of this compound lies in its specific combination of the indole and morpholine structures, which may confer unique properties and applications.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-[2-[(5-methoxy-1H-indol-6-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-10-12-2-3-16-13(12)11-15(14)20-9-6-17-4-7-19-8-5-17/h2-3,10-11,16H,4-9H2,1H3 |
InChI Key |
HRAHTERDTSGKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















